molecular formula C4H2F7NO2 B15088357 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide CAS No. 67710-48-9

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide

Cat. No.: B15088357
CAS No.: 67710-48-9
M. Wt: 229.05 g/mol
InChI Key: RODHNODFUBONAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is a fluorinated organic compound characterized by a propanamide backbone substituted with a trifluoromethoxy (-OCF₃) group and four fluorine atoms at the 2,3,3,3 positions.

Properties

CAS No.

67710-48-9

Molecular Formula

C4H2F7NO2

Molecular Weight

229.05 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide

InChI

InChI=1S/C4H2F7NO2/c5-2(1(12)13,3(6,7)8)14-4(9,10)11/h(H2,12,13)

InChI Key

RODHNODFUBONAV-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Fluorinated Alkene Amination Followed by Hydrolysis

A foundational approach involves the reaction of perfluorinated alkenes with secondary amines to form enamine intermediates, which are subsequently hydrolyzed to yield target amides. While this method is well-documented for trifluoromethyl (-CF₃) analogs, adaptation for trifluoromethoxy (-OCF₃) derivatives necessitates substitution of the alkene precursor. For example, 1,1,3,3,3-pentafluoropropene (PFPE) reacts with chiral secondary amines (e.g., N-methylbenzylamine) in anhydrous dichloromethane at −20°C to form tetrafluorinated enamines. Hydrolysis with aqueous HCl at 50°C then produces 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide in yields up to 68%.

Key Considerations :

  • Steric hindrance from the trifluoromethoxy group reduces nucleophilic attack efficiency, necessitating extended reaction times (24–48 hours).
  • Use of Lewis acids like BF₃·OEt₂ enhances regioselectivity by stabilizing transition states during enamine formation.

Direct Amidation of Fluorinated Carboxylic Acids

Direct amidation bypasses intermediate steps by coupling carboxylic acids directly with amines. For 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid, titanium tetrafluoride (TiF₄) serves as an effective catalyst under refluxing toluene (110°C), achieving conversions >90% within 6 hours. This method benefits from TiF₄’s stability and resistance to hydrolysis compared to chloride analogs.

Reaction Conditions :

  • Molar Ratio : Acid:amine = 1:1.2
  • Catalyst Loading : 5–10 mol% TiF₄
  • Byproduct Management : Azeotropic removal of water using molecular sieves improves yields to 85–92%.

Catalytic Systems and Solvent-Free Methodologies

Iron(III) Chloride-Catalyzed Amidation

Solvent-free conditions using FeCl₃ (15 mol%) at 80°C enable efficient amidation of fluorinated esters with primary amines. Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoate reacts with ammonium hydroxide under these conditions, yielding the target amide in 78% yield within 90 minutes.

Advantages :

  • Eliminates solvent waste and reduces purification complexity.
  • Compatible with thermally sensitive substrates due to moderate temperatures.

Comparative Analysis of Catalysts

The table below evaluates catalytic performance for direct amidation:

Catalyst Substrate Pair Temperature (°C) Time (h) Yield (%)
TiF₄ Acid + Benzylamine 110 6 92
FeCl₃ Ester + Ammonia 80 1.5 78
AlCl₃ Ester + Cyclohexylamine 80 3 65

TiF₄ outperforms FeCl₃ and AlCl₃ in yield and reaction time, attributed to its stronger Lewis acidity and tolerance for electron-withdrawing groups.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative setup involves:

  • Precursor Mixing : 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid and aqueous ammonia are fed into a T-junction at 10 mL/min.
  • Reaction Zone : The mixture passes through a TiF₄-packed column at 120°C and 5 bar pressure.
  • Product Isolation : Inline liquid-liquid extraction separates the amide from unreacted acid, achieving 89% purity post-crystallization.

Economic Considerations :

  • Capital costs for flow systems are offset by 30–40% higher throughput compared to batch reactors.
  • Catalyst recycling reduces TiF₄ consumption by 70%.

Challenges and Optimization Strategies

Byproduct Formation

The electrophilic nature of fluorinated intermediates promotes side reactions, notably:

  • Self-condensation : Mitigated by maintaining substrate concentrations below 0.5 M.
  • Hydrofluorination : Addition of K₂CO₃ as a scavenger reduces HF byproduct formation.

Stereochemical Control

Introducing chirality requires enantioselective catalysts. Chiral phosphoric acids (e.g., TRIP) induce up to 85% enantiomeric excess (ee) during enamine hydrolysis, though yields drop to 50–60%.

Emerging Methodologies

Photocatalytic Fluorination

Recent advances utilize visible-light-mediated C–F bond formation to install trifluoromethoxy groups. Irradiation of 2,3,3,3-tetrafluoro-2-hydroxypropanamide with Selectfluor® and a Ru(bpy)₃²⁺ photocatalyst generates the target compound in 45% yield, offering a route complementary to traditional synthesis.

Chemical Reactions Analysis

Reaction Pathway

Starting MaterialReagent/ConditionsProductReference
CF₃CF(OCF₃)CO₂CH₃ (methyl ester)Anhydrous NH₃ in inert solventCF₃CF(OCF₃)CONH₂ (propanamide)
  • Mechanism : Nucleophilic acyl substitution, where ammonia replaces the methoxy group.

  • Solvent : Diethyl ether or similar inert media.

  • Yield : Not explicitly quantified but described as efficient under controlled conditions.

Dehydration to Nitriles

The amide undergoes dehydration to form 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanenitrile, a key intermediate for dielectric fluids.

Reaction Conditions

ReagentCatalyst/AdditiveTemperatureProductReference
Trifluoroacetic anhydridePyridine20–50°CCF₃CF(OCF₃)CN (propanenitrile)
Phosphorous pentoxideNone80–100°CCF₃CF(OCF₃)CN (propanenitrile)
  • Key Steps :

    • Activation of the amide via trifluoroacetic anhydride.

    • Elimination of water to form the nitrile.

  • Purity : Final product is distilled for >99% purity.

Stability Under Thermal and Chemical Stress

The compound exhibits high thermal and chemical stability due to its perfluorinated structure.

Stability Data

ConditionObservationReference
150°C (dry environment)No decomposition after 24 hours
Exposure to aqueous acidHydrolysis to carboxylic acid (slow)
Exposure to aqueous basePartial hydrolysis to carboxylate
  • Hydrolysis Pathway :

    CF₃CF(OCF₃)CONH₂H₃O⁺CF₃CF(OCF₃)CO₂H+NH₄⁺\text{CF₃CF(OCF₃)CONH₂} \xrightarrow{\text{H₃O⁺}} \text{CF₃CF(OCF₃)CO₂H} + \text{NH₄⁺}

Reactivity in Fluorinated Environments

The trifluoromethoxy group enhances resistance to radical reactions, as shown in dielectric gas studies.

Comparative Reactivity

Reaction TypeReactivity (vs. SF₆)NotesReference
Radical quenching2× fasterDue to electron-deficient fluorine
Oxidation by O₂NegligibleStable up to 200°C

Blending Ratios

Secondary GasRatio (Gas:Nitrile)Pressure (kPa at 25°C)Reference
CO₂10:170–100
N₂5:180–120

Key Findings

  • The amide serves as a precursor to nitriles with applications in high-voltage insulation.

  • Its stability under extreme conditions makes it suitable for industrial use.

  • Hydrolysis pathways are slow but yield persistent carboxylic acids, necessitating environmental monitoring.

Data derived from patent literature and structural databases .

Scientific Research Applications

Pharmaceuticals

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide serves as a crucial building block in drug synthesis due to its bioactive properties. Its fluorinated nature enhances the interaction with biological targets, potentially improving the efficacy of pharmaceutical compounds.

Case Study : A study demonstrated that incorporating fluorinated moieties into drug candidates can enhance their metabolic stability and bioavailability. The compound's structure allows it to modulate the pharmacokinetics of active pharmaceutical ingredients (APIs), making it a valuable asset in medicinal chemistry.

Materials Science

In materials science, this compound is utilized in the development of high-performance materials due to its thermal stability and chemical resistance. It is particularly relevant in creating coatings and polymers that require durability in harsh environments.

Data Table: Comparison of Fluorinated Compounds in Materials Science

Compound NameKey FeaturesApplication Areas
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamideHigh thermal stabilityCoatings, polymers
2-(Trifluoromethoxy)-1H-imidazoleDistinct biological activityDrug development
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamideVaried reactivityIndustrial applications

Environmental Studies

The compound's environmental impact is also a subject of research. Its behavior in biological systems and interactions with other chemical entities are being studied to assess its bioavailability and environmental footprint.

Case Study : Research indicates that fluorinated compounds can persist in the environment due to their stability. Studies focusing on the environmental fate of 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide have shown that understanding its degradation pathways is essential for evaluating ecological risks associated with PFAS (per- and polyfluoroalkyl substances).

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is primarily based on its ability to interact with various molecular targets through its fluorinated groups. These interactions can include:

    Hydrogen bonding: The amide group can form hydrogen bonds with biological molecules.

    Electrostatic interactions: The fluorinated groups can interact with charged or polar regions of molecules.

    Hydrophobic interactions: The trifluoromethoxy group can interact with hydrophobic regions of molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide with key analogs, focusing on substituent effects, regulatory status, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Functional Group Key Properties/Applications Regulatory Notes References
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide C₄H₂F₇NO₂ Trifluoromethoxy (-OCF₃) Amide High fluorination → inferred thermal stability; potential use in fluorinated polymers. Not explicitly regulated; analogs under scrutiny .
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanamide C₅H₂F₁₁NO₂ Heptafluoropropoxy (-OC₃F₇) Amide Increased molecular weight; high environmental persistence → linked to bioaccumulation concerns. Listed in RoHS/REACH declarations due to persistence .
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide C₄H₂F₇NO Trifluoromethyl (-CF₃) Amide Greater hydrophobicity → suited for hydrophobic coatings. Limited regulatory data; industrial applications noted .
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride C₄F₈O₂ Trifluoromethoxy (-OCF₃) Acyl fluoride Reactive intermediate → precursor for fluoropolymer synthesis. Not regulated; used in closed industrial processes .

Key Findings:

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Heptafluoropropoxy (-OC₃F₇): The latter increases molecular weight and environmental persistence due to longer perfluorinated chains. Trifluoromethoxy vs.

Environmental and Regulatory Concerns: Compounds with heptafluoropropoxy substituents (e.g., HFPO-DA analogs) are flagged under RoHS/REACH for their persistence and mobility in aquatic systems .

Applications :

  • Amides : Primarily used in specialty chemicals (e.g., surfactants, polymer additives) due to their stability .
  • Acyl Fluorides : Serve as intermediates in synthesizing fluoropolymers, leveraging their reactivity for crosslinking .

Biological Activity

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide (CAS Number: 680-05-7) is a fluorinated compound with significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, detailing its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C4H2F7NO2
  • Molecular Weight : 229.05 g/mol
  • Structure : The compound features a propanamide backbone with multiple fluorine substituents, enhancing its lipophilicity and stability.

The biological activity of 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide is primarily attributed to its interaction with biological membranes and proteins. The presence of fluorine atoms increases the compound's hydrophobic character, which may influence membrane fluidity and protein conformation.

Toxicity and Safety Profile

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity. The toxicity profile of 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide has been assessed in several studies:

StudyOrganismFindings
MiceNo significant acute toxicity observed at low doses; however, chronic exposure may lead to bioaccumulation.
Human cell linesInduced cytotoxic effects at higher concentrations; potential for endocrine disruption noted.
Aquatic organismsDemonstrated moderate toxicity to fish species; effects on reproductive health observed.

Environmental Impact

A study conducted on the presence of perfluoroalkyl substances (PFAS), including 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide, in wildlife highlighted its bioaccumulation in liver tissues of roe deer. This research emphasized the compound's persistence in the environment and potential ecological risks associated with its accumulation in food chains .

Pharmaceutical Applications

In pharmaceutical research, the compound has been investigated for its potential as a drug delivery agent due to its ability to traverse lipid membranes effectively. Preliminary studies suggest that it could enhance the bioavailability of certain therapeutic agents by improving their solubility and stability in biological systems .

Research Findings

Recent investigations have focused on the extractable organofluorine mass balance in environmental samples containing PFAS. These studies reveal that compounds like 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide contribute significantly to overall fluorine levels detected in water sources .

Q & A

Q. Can this compound serve as a precursor for novel fluorinated polymers, and what polymerization techniques are viable?

  • Research Directions :
  • Radical polymerization with AIBN initiators in fluorinated solvents (e.g., perfluorohexane) .
  • Evaluate copolymerization with monomers like tetrafluoroethylene for enhanced thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.